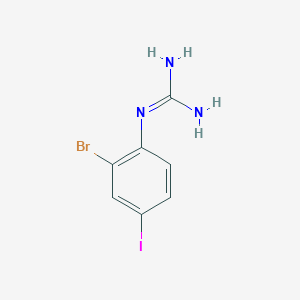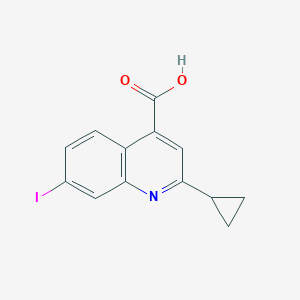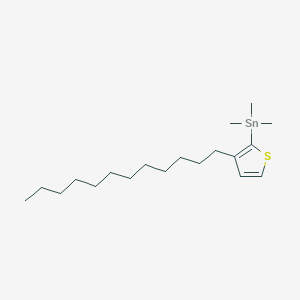
(3-Dodecyl-2-thienyl)trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Dodecyl-2-thienyl)trimethylstannane is an organotin compound with the molecular formula C19H36SSn. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a dodecyl group and a trimethylstannyl group attached to the thiophene ring. This compound is primarily used as a building block in organic synthesis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dodecyl-2-thienyl)trimethylstannane typically involves the reaction of 3-dodecylthiophene with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(3-Dodecyl-2-thienyl)trimethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and organohalides.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
(3-Dodecyl-2-thienyl)trimethylstannane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Materials Science: In the development of conjugated polymers and organic semiconductors for electronic devices.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of (3-Dodecyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can also undergo oxidation and coupling reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- Poly[(5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene)] (PQT)
- Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT)
- Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-2,2′-bithiophene-5,5′-diyl} (PDQT)
- Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl} (PDBT-co-TT) .
Uniqueness
(3-Dodecyl-2-thienyl)trimethylstannane is unique due to its specific combination of a thiophene ring with a dodecyl and trimethylstannyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in the synthesis of advanced materials and organic compounds .
Propiedades
Fórmula molecular |
C19H36SSn |
|---|---|
Peso molecular |
415.3 g/mol |
Nombre IUPAC |
(3-dodecylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13-14H,2-12H2,1H3;3*1H3; |
Clave InChI |
WCHNLGXGBIUEAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(SC=C1)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


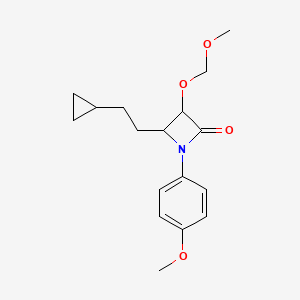
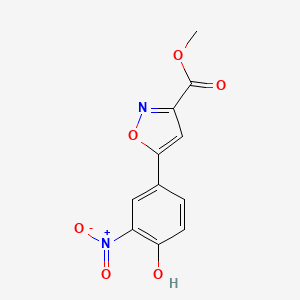
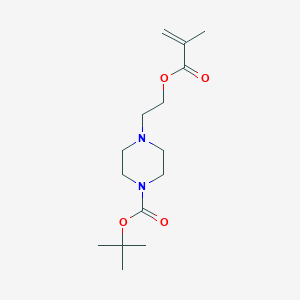
![5-(Hydroxymethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13698336.png)

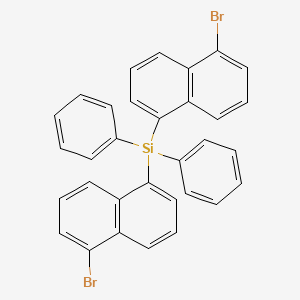
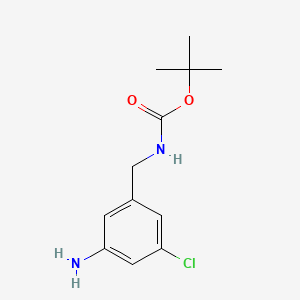


![5-[3-Fluoro-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698361.png)

